molecular formula C14H13N3O3S B14479782 N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide

N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B14479782
M. Wt: 303.34 g/mol
InChI Key: UOVYEVDDFHZFSM-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This particular compound has a benzimidazole core with a methoxybenzenesulfonamide substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 1,2-phenylenediamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of microtubules, which is essential for cell division, making them effective anticancer agents . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13N3O3S/c1-20-10-6-8-11(9-7-10)21(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)

InChI Key

UOVYEVDDFHZFSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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